molecular formula C19H18O2 B8173075 2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene

2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene

Cat. No.: B8173075
M. Wt: 278.3 g/mol
InChI Key: WRDBORBIFAIANM-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene: is an organic compound that features a benzene ring substituted with benzyloxy, cyclopropylmethoxy, and ethynyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene typically involves multiple steps:

    Formation of Benzyloxy Group:

    Cyclopropylmethoxy Group Addition: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and an appropriate leaving group on the benzene ring.

    Ethynyl Group Introduction: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods:

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and cyclopropylmethoxy groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the ethynyl group, converting it to an alkene or alkane.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products:

    Oxidation: Formation of benzaldehyde or cyclopropylmethanone derivatives.

    Reduction: Formation of ethylbenzene derivatives.

    Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Biological Probes: Used in the development of probes for studying biological systems.

Industry:

    Materials Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.

    Chemical Sensors: Employed in the creation of sensors for detecting various chemical species.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the benzyloxy and cyclopropylmethoxy groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • 2-(Benzyloxy)-1-(cyclopropylmethoxy)-4-ethynylbenzene
  • 2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-propynylbenzene
  • 2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-vinylbenzene

Uniqueness:

2-(Benzyloxy)-1-(cyclopropylmethoxy)-3-ethynylbenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The combination of benzyloxy, cyclopropylmethoxy, and ethynyl groups provides a distinct set of chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-3-ethynyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c1-2-17-9-6-10-18(20-13-16-11-12-16)19(17)21-14-15-7-4-3-5-8-15/h1,3-10,16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDBORBIFAIANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)OCC2CC2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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